molecular formula C15H14ClNO3 B2426053 [5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone CAS No. 424798-17-4

[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone

Cat. No.: B2426053
CAS No.: 424798-17-4
M. Wt: 291.73
InChI Key: HNHRDYWSUVNYTP-UHFFFAOYSA-N
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Description

The compound [5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone is a complex organic molecule. It contains a furan ring, which is a heterocyclic organic compound, and a morpholin ring, which is a common feature in many pharmaceuticals .

Scientific Research Applications

Molecular Docking and Antibacterial Activity

A study explored the synthesis of novel pyrazole derivatives, including those derived from reactions involving morpholino and furan compounds similar to "[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone". These compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized molecular docking to assess the binding interactions of these compounds with bacterial proteins, highlighting their potential in the development of new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Antinociceptive Effects

Another significant application of similar compounds was investigated in the context of antinociceptive (pain-relieving) effects. A specific study examined the antinociceptive activity of 4-substituted derivatives in mice. These compounds demonstrated a promising reduction of nociception, indicating potential applications in pain management without affecting motor coordination or myorelaxation (Listos et al., 2013).

Synthesis and Reactions in Organic Chemistry

The compound's chemical structure also facilitates various organic reactions, contributing to the synthesis of new chemical entities. Research on compounds with similar structural motifs has led to insights into reaction mechanisms and the development of novel synthetic methods. For instance, studies on the synthesis of 3-substituted furans through directed lithiation and palladium-catalyzed coupling showcase the versatility of furan derivatives in organic synthesis (Ennis & Gilchrist, 1990).

Heterocyclic Chemistry

In heterocyclic chemistry, furfuryl and morpholine derivatives serve as key intermediates for creating a wide range of biologically active compounds. Research in this area explores the synthesis of furfuryl derivatives via reactions that involve morpholine, leading to the production of novel heterocyclic compounds with potential pharmaceutical applications (Katritzky et al., 1979).

Properties

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c16-12-3-1-11(2-4-12)13-5-6-14(20-13)15(18)17-7-9-19-10-8-17/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHRDYWSUVNYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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